2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride
Description
2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)9(11)8-5-3-4-6-10-8;/h3-7,9,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUAAGZSXURPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride
- Molecular Formula : CHClN\O
- CAS Number : 3616-83-9
Physical Properties
The compound is characterized by a hydroxyl group (-OH) attached to a branched alkane, which contributes to its solubility and reactivity in various chemical environments. Its hydrochloride form enhances its stability and solubility in aqueous solutions.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development targeting various diseases, particularly those involving neurological and psychiatric disorders.
Neuropharmacology
Research indicates that compounds with pyridine moieties can influence neurotransmitter systems. Studies have shown that derivatives of pyridine can modulate the activity of neurotransmitters such as dopamine and serotonin, suggesting that this compound may have neuroprotective or psychoactive properties.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of novel pharmaceuticals.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent in various derivatization techniques. It can enhance the detection of analytes in chromatographic methods, improving sensitivity and specificity.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of various pyridine derivatives on serotonin receptors. The findings demonstrated that compounds similar to this compound exhibited significant binding affinity, indicating potential use in treating mood disorders .
Case Study 2: Synthesis of Anticancer Agents
In another study, researchers synthesized a series of compounds based on the structure of this compound to evaluate their anticancer properties against gastrointestinal stromal tumors (GIST). The results showed promising cytotoxic effects, suggesting that this compound could be a lead structure for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(pyridin-2-yl)propan-1-amine: A related compound with similar structural features but different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride is unique due to its specific structural features and the presence of both a pyridine ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN, with a molar mass of approximately 201.69 g/mol. The compound features a pyridine ring, which is known for its ability to interact with various biological targets due to its electron-deficient nature.
Research indicates that this compound exhibits its biological effects primarily through the modulation of enzyme activity and receptor binding. The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing physiological responses.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as UDP-N-acetylglucosamine deacetylase (LpxC), which is a promising target in Gram-negative bacteria. The inhibition of LpxC can disrupt bacterial cell wall synthesis, leading to bactericidal effects.
Study on Enzyme Inhibition
In a study aimed at evaluating the structure-kinetic relationship for inhibitors of LpxC, various analogs were tested, including derivatives related to pyridine structures. The results indicated that compounds with similar structural features to this compound exhibited prolonged residence times on LpxC, correlating with enhanced post-antibiotic effects (PAE) .
Antimicrobial Evaluation
Another study focused on the antimicrobial activity of the compound revealed significant inhibition against multiple pathogens. The agar well diffusion method was employed to assess the effectiveness, with results indicating that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride, and how are key intermediates characterized?
Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between pyridine derivatives and propanol precursors. Key intermediates (e.g., pyridinyl-propanol intermediates) are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to confirm structural integrity . For example, highlights the use of catalytic hydrogenation in industrial settings to optimize yield.
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
Optimization requires systematic variation of parameters:
- Temperature control (e.g., low temperatures for stereoselective reactions).
- Solvent systems (e.g., methanol/ethanol for solubility and reduced side reactions).
- Catalyst selection (e.g., palladium or nickel catalysts for hydrogenation steps).
emphasizes that reaction time and reactant ratios are critical for minimizing impurities. High-performance liquid chromatography (HPLC) can monitor reaction progress .
Basic: What spectroscopic methods are used to confirm the structure of the compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3300 cm⁻¹).
- MS (ESI or EI) : Confirms molecular weight (e.g., molecular ion peak at m/z corresponding to C₉H₁₄ClNO).
and provide structural validation examples using these techniques .
Advanced: How to resolve discrepancies in spectroscopic data between synthesized batches?
Answer:
- Comparative analysis : Use reference standards (e.g., commercial or in-house validated samples) to cross-check NMR/MS data.
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Impurity profiling : HPLC-MS can identify side products (e.g., unreacted intermediates or degradation products). notes that databases like PubChem provide reference spectra for validation .
Basic: What are the primary biological targets of this compound?
Answer:
Preliminary studies suggest interactions with adrenergic receptors (e.g., α₁/β subtypes) due to structural similarity to amino alcohol pharmacophores. highlights its potential as a neurotransmitter modulator, while identifies activity in enzyme inhibition assays .
Advanced: What strategies are effective for assessing receptor binding affinity and selectivity?
Answer:
- Radioligand binding assays : Use tritiated antagonists (e.g., [³H]-prazosin for α₁ receptors) to measure IC₅₀ values.
- Functional assays : cAMP quantification for G-protein-coupled receptors (GPCRs).
- Computational docking : Predict binding modes using software like AutoDock. and emphasize combining in vitro and in silico approaches to validate selectivity .
Basic: What are the key physicochemical properties of this compound, and how are they determined?
Answer:
- Molecular weight : 201.69 g/mol (calculated via MS).
- Solubility : Assessed in water/DMSO using UV-Vis spectroscopy.
- pKa : Determined via potentiometric titration (e.g., ~9.2 for the pyridine nitrogen).
and provide tabulated data on solubility and stability under varying pH .
Advanced: How to design stability studies under various storage and handling conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways.
- Analytical monitoring : Use HPLC-UV/PDA to track purity changes.
- Storage recommendations : advises storing at 2–8°C in anhydrous conditions to prevent hydrolysis .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency measures : Immediate rinsing with water for eye/skin contact ( and detail OSHA-compliant protocols) .
Advanced: What approaches are used to determine structure-activity relationships (SAR) with structural analogs?
Answer:
- Analog synthesis : Modify functional groups (e.g., replace pyridine with piperidine) and test biological activity.
- Pharmacophore modeling : Identify critical moieties (e.g., hydroxyl group for receptor binding).
- Data correlation : Plot substituent effects against IC₅₀ values. and demonstrate SAR studies using adrenergic receptor analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
